Cas no 3839-46-1 (Phenol,4-(2-phenylethenyl)-)
Phenol,4-(2-phenylethenyl)- structure
Product Name:Phenol,4-(2-phenylethenyl)-
Numero CAS:3839-46-1
MF:C14H12O
MW:196.244483947754
CID:308447
PubChem ID:5284650
Update Time:2025-04-19
Phenol,4-(2-phenylethenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4-(2-phenylethenyl)-
- 4-Hydroxyphenylstilbene
- 4-(2-phenylethenyl)phenol
- 4-[(E)-2-phenylethenyl]phenol
- 4-Hydroxystilbene
- Stilben-4-ol
- BDBM50410498
- Phenol, 4-(2-phenylethenyl)-
- HYDROXYSTLBENE,4-
- (E)-4-hydroxystilbene
- 4-Stilbenol
- LMPK13090024
- trans-p-Hydroxystilbene
- 4-Styrylphenol
- (E)-4-STYRYLPHENOL
- p-HYDROXYSTILBENE
- Phenol, 4-(2-phenylethenyl)-, (E)-
- 4-[(E)-styryl]phenol
- NSC-43309
- trans 4 hydroxystilbene
- 4-hydroxy-trans-stilbene
- 4-((E)-2-PHENYLETHENYL)PHENOL
- S6E4ZX5JSS
- DTXSID2022464
- AKOS024318874
- CHEMBL195624
- 4-((E)-2-PHENYLVINYL)PHENOL
- A835148
- trans-4-Stilbenol
- 4-Stilbenol, (E)-
- p-Styrylphenol
- Q27116417
- SCHEMBL27993
- trans-stilben-4-ol
- NSC48625
- InChI=1/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6
- PHENOL, 4-((1E)-2-PHENYLETHENYL)-
- NSC-48625
- (E)-1-(4-HYDROXYPHENYL)-2-PHENYLETHENE
- 4-Hydroxystilbene, trans-
- BIDD:ER0598
- AE-641/01920053
- 3839-46-1
- MFCD00002386
- Phenol, 4-[(1E)-2-phenylethenyl]-
- NSC43309
- NS00035890
- 6554-98-9
- 4-(2-phenylvinyl)phenol
- 4-[(E)-2-phenylvinyl]phenol
- trans-4-Hydroxystilbene
- 4-[(E)-2-Phenylethenyl]phenol #
- CHEBI:36664
- (E)-4-Stilbenol
- CHEBI:35101
-
- Inchi: 1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+
- Chiave InChI: QVLMUEOXQBUPAH-VOTSOKGWSA-N
- Sorrisi: OC1C=CC(=CC=1)/C=C/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 196.088815002g/mol
- Massa monoisotopica: 196.088815002g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 20.2Ų
Phenol,4-(2-phenylethenyl)- Letteratura correlata
-
Sandra Stojanovi?,Ortwin Brede Phys. Chem. Chem. Phys. 2002 4 757
-
Reshma Mathew,Surajit Kayal,Adithya Lakshmanna Yapamanu Phys. Chem. Chem. Phys. 2019 21 22409
-
Jennifer A. Kist,Hua Zhao,Katie R. Mitchell-Koch,Gary A. Baker J. Mater. Chem. B 2021 9 536
-
Jennifer A. Kist,Hua Zhao,Katie R. Mitchell-Koch,Gary A. Baker J. Mater. Chem. B 2021 9 536
-
5. Hydrogen bonding and substituent group effects in phénols. Part I. Apparent dipole moments and infrared spectra of N-(4-hydroxybenzylidene)-4-substituted-anilines in benzene, carbon tetrachloride, and dioxanD. C. Colinese J. Chem. Soc. B 1971 857
3839-46-1 (Phenol,4-(2-phenylethenyl)-) Prodotti correlati
- 501-36-0(Resveratrol)
- 24979-70-2(Poly(4-vinylphenol))
- 22139-77-1(Pinosylvin)
- 2628-17-3(4-Vinylphenol)
- 102-61-4(Pinosylvin)
- 6554-98-9(4-Styrylphenol)
- 61434-67-1(cis-Resveratrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso